L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine
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Overview
Description
L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is a peptide composed of four amino acids: isoleucine, threonine, cysteine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar coupling agents.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the stability and function of the peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The serine and threonine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkyl or sulfonate groups attached to serine or threonine residues.
Scientific Research Applications
L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a significant role in forming disulfide bonds, which stabilize the peptide’s conformation and enhance its biological activity.
Comparison with Similar Compounds
- L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine
- **L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine (Slotoxin)
Uniqueness: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing the stability and biological activity of the peptide. Additionally, the combination of hydrophobic (isoleucine) and polar (threonine, serine) residues contributes to its versatility in various applications.
Properties
CAS No. |
798540-57-5 |
---|---|
Molecular Formula |
C16H30N4O7S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H30N4O7S/c1-4-7(2)11(17)14(24)20-12(8(3)22)15(25)19-10(6-28)13(23)18-9(5-21)16(26)27/h7-12,21-22,28H,4-6,17H2,1-3H3,(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t7-,8+,9-,10-,11-,12-/m0/s1 |
InChI Key |
IZOXXADXODJCFP-XFVKVHEMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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